molecular formula C10H9ClO2 B15319904 4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one

4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one

Cat. No.: B15319904
M. Wt: 196.63 g/mol
InChI Key: JJJFJYKYPLNQEB-NSCUHMNNSA-N
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Description

4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one is an organic compound characterized by the presence of a chloro-substituted phenol group and a butenone moiety

Preparation Methods

The synthesis of 4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one can be compared with other similar compounds, such as:

    4-(4-Hydroxyphenyl)but-3-en-2-one: This compound has a similar structure but lacks the chloro substituent. It exhibits different chemical and biological properties due to the absence of the chloro group.

    4-(5-Chloro-2-hydroxyphenyl)butan-2-one: This compound has a saturated butanone moiety instead of the unsaturated butenone moiety. The presence of the double bond in this compound imparts different reactivity and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(E)-4-(5-chloro-2-hydroxyphenyl)but-3-en-2-one

InChI

InChI=1S/C10H9ClO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h2-6,13H,1H3/b3-2+

InChI Key

JJJFJYKYPLNQEB-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C=CC(=C1)Cl)O

Canonical SMILES

CC(=O)C=CC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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